1-(3-bromo-4-hydroxy-5-methoxyphenyl)Ethanone
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Overview
Description
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with an ethanone group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Reaction Conditions: The compound can be synthesized through a series of reactions including bromination, hydroxylation, and methoxylation under controlled conditions.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various biochemical effects.
Pathways Involved: It can modulate oxidative stress pathways, inhibit certain enzymes, or act as a ligand for specific receptors.
Comparison with Similar Compounds
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-hydroxy-3-methoxyphenyl)ethan-1-one and 1-(3-bromo-5-methoxyphenyl)ethan-1-one share structural similarities.
Properties
Molecular Formula |
C9H9BrO3 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(12)8(4-6)13-2/h3-4,12H,1-2H3 |
InChI Key |
MHDBGUWHPJEHNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)O)OC |
Origin of Product |
United States |
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